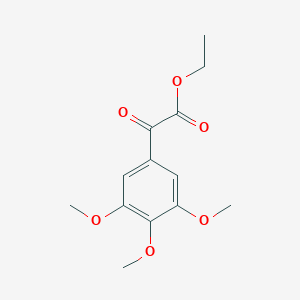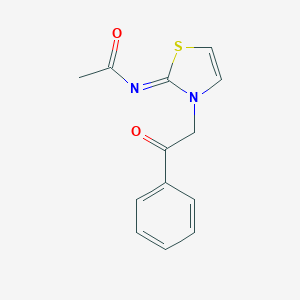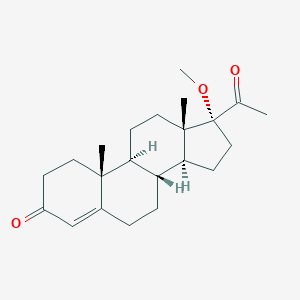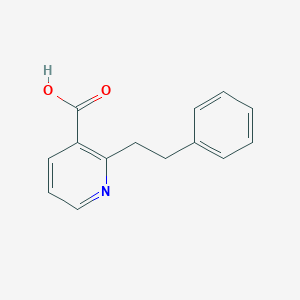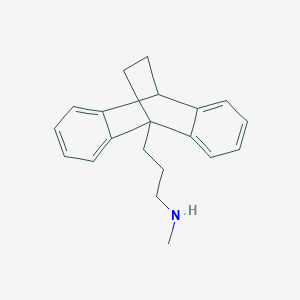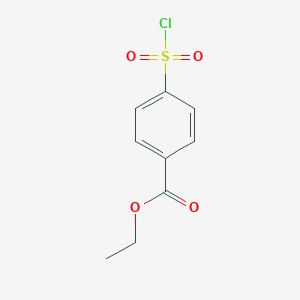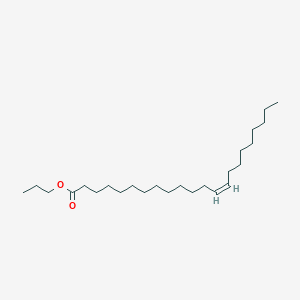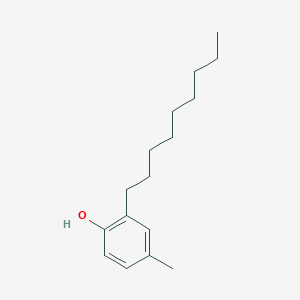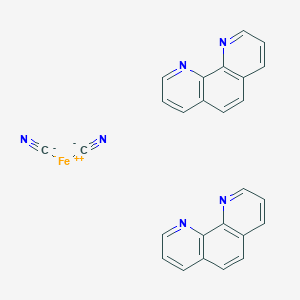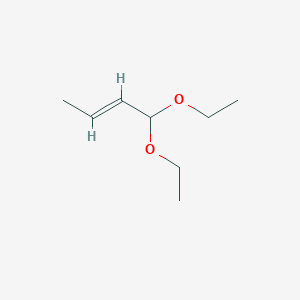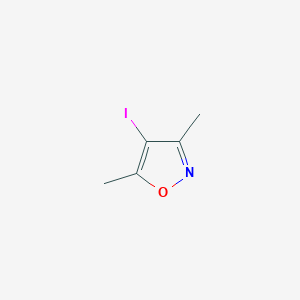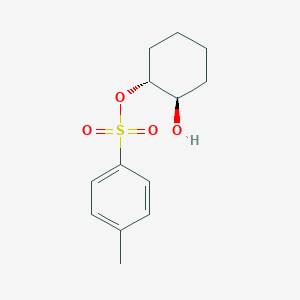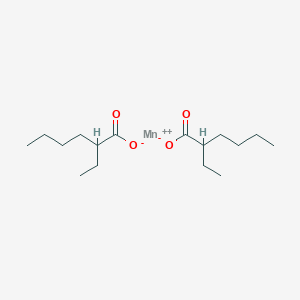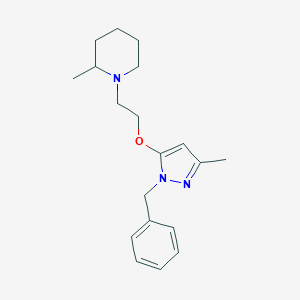
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole, also known as BRL 15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at the Glaxo Wellcome Research and Development Ltd. in the United Kingdom. Since then, BRL 15572 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. By blocking the activity of the dopamine D3 receptor, 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can modulate the release of dopamine in the brain, which can have a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release in the brain, regulation of gene expression, and modulation of immune function. Studies have also shown that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation is that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572. One area of interest is the potential therapeutic applications of 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 in the treatment of addiction, depression, and schizophrenia. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential. Finally, there is also interest in using 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 as a tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 involves several steps, including the reaction of 5-(2-(2-methylpiperidino)ethoxy)-3-methylpyrazole with benzyl bromide, followed by purification using column chromatography. The final product is obtained as a white crystalline solid with a melting point of 186-188 °C.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, studies have shown that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can block the effects of drugs of abuse, such as cocaine and methamphetamine, which act on the dopamine system in the brain. 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.
Propiedades
Número CAS |
15090-10-5 |
|---|---|
Nombre del producto |
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole |
Fórmula molecular |
C19H27N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-2-methylpiperidine |
InChI |
InChI=1S/C19H27N3O/c1-16-14-19(22(20-16)15-18-9-4-3-5-10-18)23-13-12-21-11-7-6-8-17(21)2/h3-5,9-10,14,17H,6-8,11-13,15H2,1-2H3 |
Clave InChI |
QSWVXAPSGXNLFY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCOC2=CC(=NN2CC3=CC=CC=C3)C |
SMILES canónico |
CC1CCCCN1CCOC2=CC(=NN2CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



